

Spectroscopic Profile of 2-(Methylsulfinyl)phenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-(Methylsulfinyl)phenol*

Cat. No.: B086891

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Introduction

2-(Methylsulfinyl)phenol, also known as methyl(2-hydroxyphenyl) sulfoxide, is an organic compound of interest in various chemical research domains. A thorough understanding of its structural and electronic properties is crucial for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylsulfinyl)phenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely available in public databases, this guide compiles expected values based on the analysis of closely related compounds and established spectroscopic principles.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ O ₂ S
Molecular Weight	156.20 g/mol
CAS Number	1074-02-8
Appearance	Not specified
Melting Point	Not specified
Boiling Point	Not specified

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of **2-(Methylsulfinyl)phenol** is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group and the electron-donating hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6 - 7.8	m	2H	Aromatic protons (ortho to $-\text{S}(\text{O})\text{CH}_3$)
~7.0 - 7.4	m	2H	Aromatic protons (meta and para to $-\text{S}(\text{O})\text{CH}_3$)
~5.0 - 6.0	br s	1H	Hydroxyl proton (-OH)
~2.7	s	3H	Methyl protons ($-\text{S}(\text{O})\text{CH}_3$)

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information on the different carbon environments in the molecule. The aromatic region will show multiple signals due to the substitution pattern.

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155	C-OH (ipso-carbon)
~145	C-S(O)CH ₃ (ipso-carbon)
~130	Aromatic CH
~125	Aromatic CH
~120	Aromatic CH
~115	Aromatic CH
~44	$-\text{S}(\text{O})\text{CH}_3$

Note: The assignments are predictive and based on data from similar aromatic sulfoxides.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Methylsulfinyl)phenol** is expected to show characteristic absorption bands for the hydroxyl, sulfoxide, and aromatic moieties.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
~1040	Strong	S=O stretch
1600 - 1450	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (phenol)

Note: The S=O stretching frequency in aromatic sulfoxides is a characteristic and strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment
156	$[M]^+$ (Molecular Ion)
141	$[M - CH_3]^+$
125	$[M - OCH_3]^+$ or $[M - S(O)]^+$
97	$[C_6H_5O]^+$
77	$[C_6H_5]^+$

Note: The molecular ion peak at m/z 156 is expected to be observed. Fragmentation may involve the loss of the methyl group, the sulfinyl group, or rearrangement of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for phenolic compounds are well-established. Below are generalized procedures.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-160 ppm).
- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. If it is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is first recorded. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

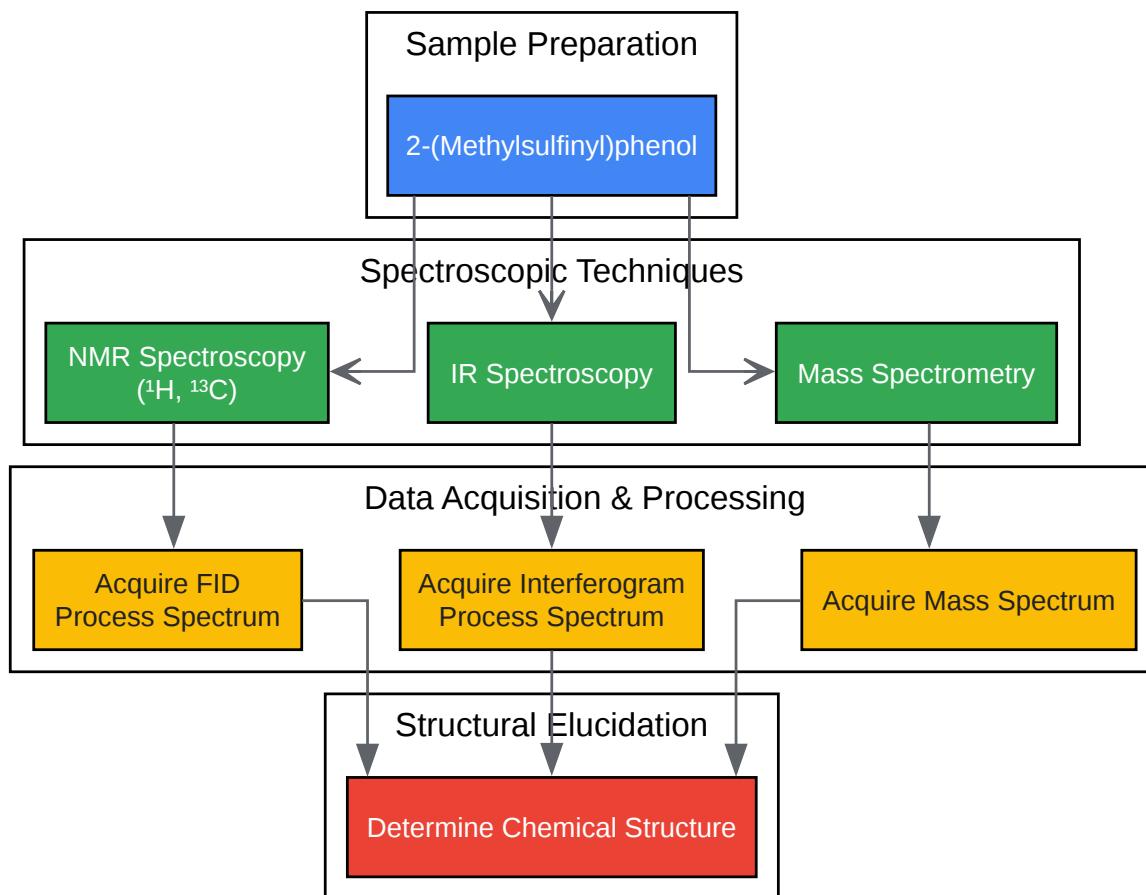
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-(Methylsulfinyl)phenol**.

Spectroscopic Analysis Workflow

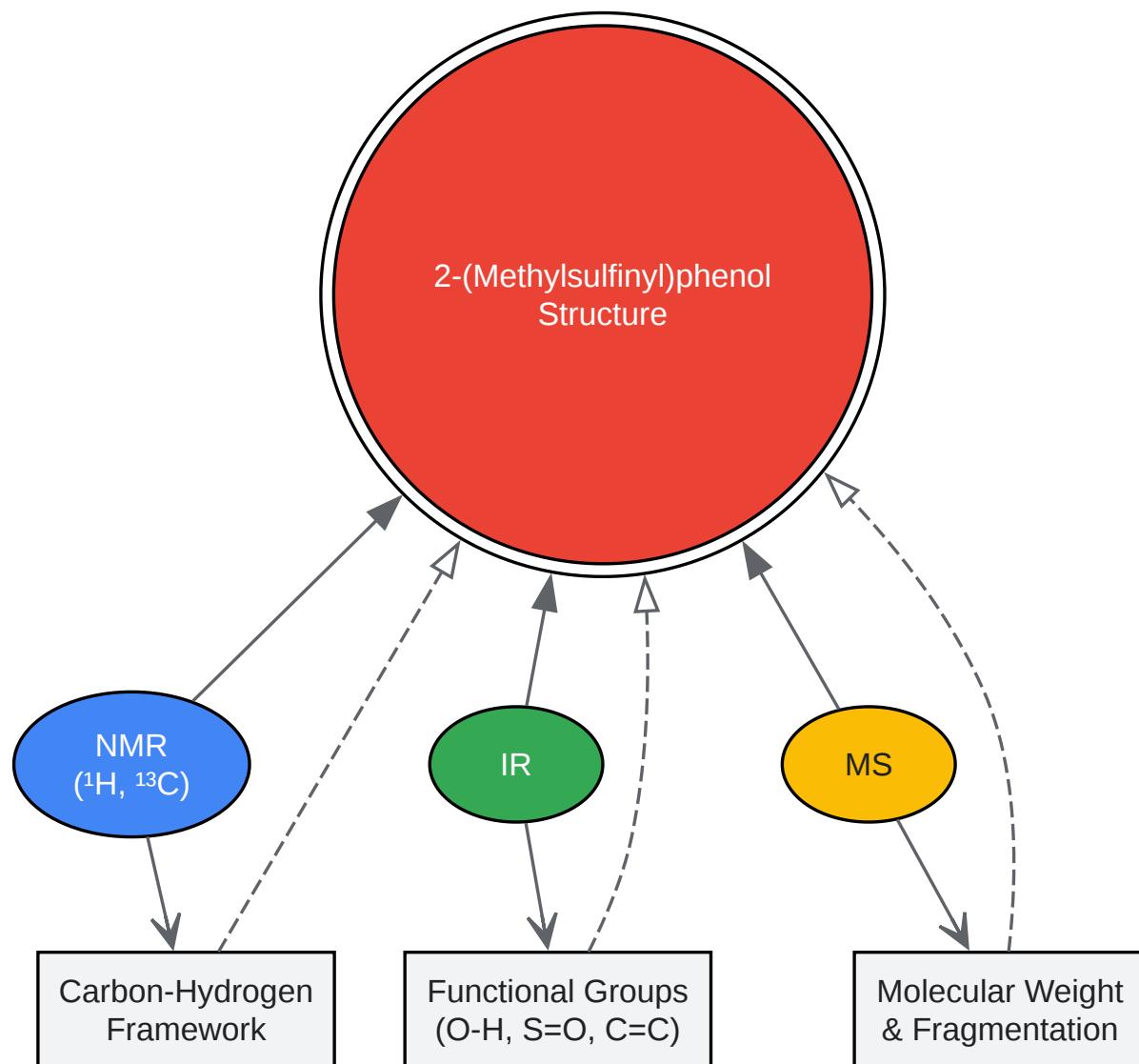
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of **2-(Methylsulfinyl)phenol**.

Interrelationship of Spectroscopic Data

This diagram shows how the information from different spectroscopic techniques is complementary and contributes to the final structural determination.

Interrelationship of Spectroscopic Data

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Caption: A diagram showing the complementary nature of NMR, IR, and MS in determining the structure of **2-(Methylsulfinyl)phenol**.

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References

- 1. rsc.org [rsc.org]
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